6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride - 1461715-38-7

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Catalog Number: EVT-1668296
CAS Number: 1461715-38-7
Molecular Formula: C16H26Cl2N2
Molecular Weight: 317.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 47)

    Compound Description: This compound is a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor. It demonstrated improved oral bioavailability (60%) and no hERG channel inhibition (IC50 > 30 μM) compared to its predecessor compound 1. [] It also showed efficacy in the Chung model of neuropathic pain with an excellent safety profile. []

    Relevance: This compound, like the target compound 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, contains the core 1,2,3,4-tetrahydroquinoline scaffold. The presence of various alkylamino groups on the 1-position of the 1,2,3,4-tetrahydroquinoline scaffold is a shared feature, although the specific substituents differ. []

(1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)

    Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels, designed as a nonhydrolyzable analog of mibefradil. It displays an IC50 of ∼7 μM for blocking recombinant α1G T-type channels. [] Notably, it does not affect high-voltage-activated channels, unlike its parent compound. [, , , ]

    Relevance: While structurally distinct from the target compound 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, NNC 55-0396 shares a research context within the provided papers. Both compounds are investigated for their activity against specific biological targets: NNC 55-0396 as a T-type calcium channel blocker and the target compound as a potential therapeutic agent (the specific target is not defined in the provided excerpts). [, , , ]

3-Methyl-9-benzyl-1,2,3,4-tetrahydro-carboline naphthalene-1,5-disulfonate (Diazoline)

    Compound Description: Diazoline is an example of a tetrahydro-carboline derivative with a broad spectrum of pharmacological properties and is widely used in medicine. []

    Relevance: Although structurally different from 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, diazoline exemplifies the diverse pharmacological activities found within compounds containing the tetrahydro-carboline structure. This suggests the target compound, also containing a tetrahydro- structure, might possess interesting biological properties. []

    Compound Description: Dimebone, like diazoline, represents another example of a tetrahydro-carboline derivative with known pharmacological applications. []

    Relevance: The presence of dimebone in the provided papers further emphasizes the importance of tetrahydro-carboline derivatives in medicinal chemistry. Despite the structural difference from 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, the shared presence of the tetrahydro-carboline moiety suggests a potential for biological activity in the target compound. []

3-Methyl 1,2,3,4-tetrahydro-carboline

    Compound Description: This compound serves as an intermediate in the synthesis of biologically active substances. [] It can be synthesized either by reducing 3-methyl-carbolinium iodide or through the Fischer method. []

    Relevance: This compound highlights the importance of the tetrahydro-carboline core structure, also present in 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, as a building block for synthesizing potentially bioactive molecules. []

N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones

    Compound Description: This class of molecules was synthesized via a one-pot synthesis using a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. [] These compounds contain the 1,2,3,4-tetrahydroquinoline scaffold. []

    Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with the target compound, 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, emphasizing the prevalence and potential significance of this scaffold in medicinal chemistry. []

4-Amino-6-(indolin-1-yl)-1,3,5-triazine-2-thiol and 4-Amino-6-(piperidin-1-yl)-1,3,5-triazine-2-thiol

    Compound Description: These compounds are precursors for synthesizing hybrid molecules with 1,3,5-triazine and hydroquinoline moieties. They possess two nucleophilic centers, an amino and a mercapto group, allowing for further reactions with electrophilic reagents. []

2-((4-Amino-6-(indolin-1-yl)-1,3,5-triazin-2-yl)thio)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-ones and 2-((4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)thio)-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-ones

    Compound Description: These hybrid molecules incorporate 1,3,5-triazine, hydroquinoline, and indoline or piperidine cycles. They were synthesized by alkylating 4-amino-6-R-1,3,5-triazine-2-thiols with N-chloroacetyl derivatives of hydroquinolines. []

    Relevance: While these complex molecules are not direct analogs of 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, they share a research context focused on exploring the potential of hybrid molecules containing hydroquinoline fragments. [] This research focus indirectly suggests the potential value of studying the target compound, which incorporates a tetrahydroquinoline moiety, in similar hybrid structures.

4-(N-Cycloamino)phenylquinazolines

    Compound Description: This class of compounds represents a novel group of tubulin-polymerization inhibitors that target the colchicine site. Modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in earlier lead compounds led to the development of these potent inhibitors. []

    Relevance: Although not structurally identical, the development of 4-(N-Cycloamino)phenylquinazolines from a 1,2,3,4-tetrahydroquinoline-containing precursor highlights the potential of modifying and exploring different chemical spaces around the tetrahydroquinoline core, a structure present in the target compound 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride, for discovering new biological activities. []

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5f)

    Compound Description: This compound emerged as the most potent tubulin-polymerization inhibitor within the 4-(N-Cycloamino)phenylquinazolines. It exhibited high in vitro cytotoxic activity (GI50 1.9–3.2 nM), potent tubulin assembly inhibition (IC50 0.77 μM), and significant inhibition of colchicine binding (99% at 5 μM). [] Mechanistically, compound 5f arrested cells in the G2/M phase, disrupted microtubule formation, and primarily competed at the colchicine site on tubulin. []

    Relevance: Though not structurally identical, the identification of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f) as a potent tubulin-polymerization inhibitor within a project that initially focused on modifying a 1,2,3,4-tetrahydroquinoline-containing lead compound suggests a broader research context relevant to 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride. []

    Compound Description: These compounds, along with NNC 55-0396, were identified as novel anti-staphylococcal compounds. They demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) infections in both Caenorhabditis elegans and Galleria mellonella models and showed minimal inhibitory concentrations (MICs) ranging from 2–8 µg/mL. [] PPT, TBB, and NNC appear to target bacterial membranes based on their ability to permeabilize MRSA cells. [] Additionally, these compounds exhibited synergistic activity with various antibiotics. []

    Relevance: These compounds are not structurally related to 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride. Their presence in a study alongside NNC 55-0396 underscores the context of exploring diverse chemical structures for developing new antibacterial agents, particularly against resistant strains like MRSA. []

5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline-6-yl)-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (EMD 57033)

    Compound Description: The (+)-enantiomer of EMD 57033 acts as a potent Ca-sensitizing drug, while its (−)-enantiomer functions as a pure phosphodiesterase (PDE) inhibitor without Ca-sensitizing effects. [] This drug was developed from the precursor EMD 53986. []

    Relevance: EMD 57033 is highly relevant to 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride due to the shared 1,2,3,4-tetrahydroquinoline structural motif. This similarity, along with the differing biological activities observed for the enantiomers of EMD 57033, underscores the importance of stereochemistry in drug development and suggests that 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride may also possess interesting pharmacological properties. []

    Compound Description: These compounds are quinazolin-4(3H)-one derivatives that were synthesized and investigated for their antitumor activity. Compounds 3c, 3e, 10a, 10b, and 10c showed significant antitumor activity against various human tumor cell lines, including melanoma, ovarian, renal, prostate, breast, and colon cancer cell lines. [] Notably, these compounds exhibited greater potency than the reference drug 5-fluorouracil in some assays. []

Properties

CAS Number

1461715-38-7

Product Name

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;dihydrochloride

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C16H24N2.2ClH/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16;;/h8-9,12,14,17H,2-7,10-11H2,1H3;2*1H

InChI Key

ZTDVYGDZDJADPW-UHFFFAOYSA-N

SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl

Canonical SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.